![molecular formula C9H15NO5 B1143939 2-Oxa-6-azaspiro[3.5]nonane oxalate CAS No. 1366396-42-0](/img/structure/B1143939.png)

2-Oxa-6-azaspiro[3.5]nonane oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

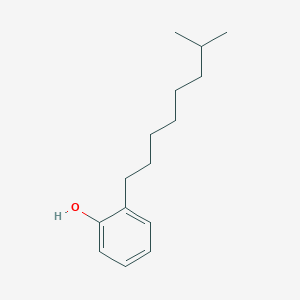

"2-Oxa-6-azaspiro[3.5]nonane oxalate" is a bicyclic spiro compound, part of a class of molecules that have garnered interest due to their unique structural features and potential in various fields of chemistry and pharmacology. These compounds are characterized by their spirocyclic nature, incorporating both oxygen and nitrogen atoms within their bicyclic framework.

Synthesis Analysis

The synthesis of 2-Oxa-6-azaspiro[3.5]nonane and related compounds typically involves innovative one-pot or multistep strategies. For instance, a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones was achieved using Mn(III)-based oxidation, showcasing the versatility of these methods in constructing complex spirocyclic frameworks efficiently (Huynh et al., 2017). Another approach detailed the improved synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts, emphasizing modifications that enhance the compound's stability and solubility (van der Haas et al., 2017).

Applications De Recherche Scientifique

Oxalate Metabolism and Health Impact

2-Oxa-6-azaspiro[3.5]nonane oxalate is related to oxalate compounds which are significant in various biological and environmental contexts. Oxalate, being a toxin detrimental to human health, is produced by many edible plants and as a terminal metabolite in the liver of mammals. The presence of oxalate-degrading bacteria in the mammalian gut signifies their importance in managing oxalate levels, impacting health positively. These bacteria's efficacy is influenced by environmental factors and their ability to degrade oxalate varies in different environments (Karamad et al., 2022).

Industrial and Analytical Applications

In the industrial sphere, compounds like 2-Oxa-6-azaspiro[3.5]nonane oxalate have applications in processes like the conversion of plutonium oxalates to plutonium dioxide, a critical step in nuclear material handling. The thermal decomposition of plutonium oxalates and the subsequent production of plutonium dioxide powder is a cornerstone in industrial and analytical operations related to nuclear materials (Orr et al., 2015).

Energy Storage Applications

The use of transition metal oxalates, which are closely related to 2-Oxa-6-azaspiro[3.5]nonane oxalate, as energy storage materials is gaining traction. These compounds, due to their versatile material properties, show promise in applications like lithium-ion batteries, supercapacitors, and redox flow batteries. The research underscores the potential of transition metal oxalates in sustainable energy storage solutions (Yeoh et al., 2018).

Therapeutic Interventions

The derivative compounds of oxalate have been explored for potential therapeutic interventions. For instance, targeting oxidative stress in hyperoxaluria, a condition characterized by excessive oxalate, has been suggested as a future therapeutic pathway. This approach involves managing the production of reactive oxygen species and using dietary interventions to mitigate the condition's impact (Joshi & Khan, 2019).

Safety and Hazards

Mécanisme D'action

The “oxa” in its name indicates the presence of an oxygen atom in the ring structure, and “aza” indicates a nitrogen atom . The presence of these heteroatoms can also influence how the compound interacts with its biological targets .

The “oxalate” in its name refers to the oxalic acid salt form of the compound . Salts are often used in drug formulations to improve the solubility or stability of the active compound .

Propriétés

IUPAC Name |

2-oxa-8-azaspiro[3.5]nonane;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.C2H2O4/c1-2-7(4-8-3-1)5-9-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFOFCAQNSCVES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)COC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxa-6-azaspiro[3.5]nonane oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.